molecular formula C21H16ClN3O2S2 B10951155 N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

Cat. No.: B10951155
M. Wt: 442.0 g/mol
InChI Key: VPTXOCUXXJWBNN-UHFFFAOYSA-N
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Description

N~4~-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that features a quinoline core substituted with thienyl and aminocarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The aminocarbonyl group can be reduced to an amine.

    Substitution: The chlorine atom on the quinoline ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N~4~-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N4-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~4~-[3-(AMINOCARBONYL)-4,5-DIMETHYL-2-THIENYL]-2-(5-CHLORO-2-THIENYL)-4-QUINOLINECARBOXAMIDE is unique due to its specific substitution pattern on the quinoline ring, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C21H16ClN3O2S2

Molecular Weight

442.0 g/mol

IUPAC Name

N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C21H16ClN3O2S2/c1-10-11(2)28-21(18(10)19(23)26)25-20(27)13-9-15(16-7-8-17(22)29-16)24-14-6-4-3-5-12(13)14/h3-9H,1-2H3,(H2,23,26)(H,25,27)

InChI Key

VPTXOCUXXJWBNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl)C

Origin of Product

United States

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